The compound is derived from natural sources of L-DOPA, primarily found in the seeds of certain leguminous plants such as Mucuna pruriens. It falls under the category of fluorinated amino acids, which are increasingly studied for their unique properties in medicinal chemistry and biochemistry. The chemical structure can be represented as with a molecular weight of approximately 221.17 g/mol .
The synthesis of 2,6-difluoro-3,4-dihydroxyphenylalanine can be achieved through several methods, often involving the introduction of fluorine atoms into the L-DOPA structure. One notable method involves:
Specific parameters such as temperature, reaction time, and solvent choice can significantly affect the yield and purity of the final product. For instance, reactions are typically conducted at low temperatures to minimize side reactions .
The molecular structure of 2,6-difluoro-3,4-dihydroxyphenylalanine features:
The presence of these functional groups contributes to its reactivity and interaction with biological systems .
2,6-Difluoro-3,4-dihydroxyphenylalanine participates in several chemical reactions:
These reactions are essential in understanding its potential applications in drug development and biochemical research .
The mechanism of action for 2,6-difluoro-3,4-dihydroxyphenylalanine primarily involves its role as a substrate for enzymes involved in catecholamine synthesis:
This mechanism is crucial for its application in treating neurological disorders where dopamine deficiency is a concern .
The physical and chemical properties of 2,6-difluoro-3,4-dihydroxyphenylalanine include:
These properties are critical for its handling and storage in laboratory settings .
2,6-Difluoro-3,4-dihydroxyphenylalanine has several scientific applications:
Its unique properties make it a valuable compound in both therapeutic and research contexts .
The systematic IUPAC name for 2,6-difluoro-3,4-dihydroxyphenylalanine is (2S)-2-amino-3-(2,6-difluoro-3,4-dihydroxyphenyl)propanoic acid. This nomenclature precisely defines the compound's stereochemistry, with the "S" configuration at the α-carbon denoting the L-enantiomer essential for biological activity. The numbering system specifies fluorine substitutions at positions 2 and 6 on the phenyl ring, with hydroxyl groups at the adjacent 3 and 4 positions – a catechol arrangement critical for enzyme recognition. The molecule exhibits planar chirality due to its asymmetric carbon and restricted rotation of the catechol ring. Potential stereoisomers include the D-enantiomer (2R configuration) and regioisomers where fluorine atoms occupy non-equivalent positions (e.g., 3,5-difluoro substitution), though the 2,6-difluoro configuration holds particular interest due to its symmetrical substitution pattern and metabolic stability implications [1] [9].
Table 1: Molecular Descriptors of 2,6-Difluoro-3,4-dihydroxyphenylalanine
Property | Value |
---|---|
Systematic IUPAC Name | (2S)-2-amino-3-(2,6-difluoro-3,4-dihydroxyphenyl)propanoic acid |
Molecular Formula | C₉H₈F₂NO₄ |
Molar Mass | 248.17 g/mol |
Chiral Centers | Cα (S-configuration) |
CAS Registry (L-isomer) | Not publicly assigned |
Key Functional Groups | Catechol, α-amino acid, difluoroarene |
The strategic 2,6-difluoro substitution fundamentally alters molecular properties compared to L-DOPA (3,4-dihydroxyphenylalanine) and mono-fluorinated analogs like 6-fluoro-L-DOPA:
Steric and Electronic Effects: Fluorine atoms at the ortho positions (relative to the alanine side chain) introduce significant steric crowding near the catechol moiety. The strong electron-withdrawing effect (-I effect) of fluorine reduces electron density in the aromatic ring, decreasing the catechol's oxidation potential. This enhances stability against enzymatic and non-enzymatic oxidation compared to L-DOPA (which oxidizes readily to dopaquinone) and 6-fluoro-L-DOPA [3] [6] [7]. Computational studies suggest a 0.35 eV increase in the highest occupied molecular orbital (HOMO) energy for 2,6-difluoro-L-DOPA versus L-DOPA, correlating with reduced susceptibility to one-electron oxidation.
Hydrogen Bonding and Polarity: Fluorine atoms can act as weak hydrogen bond acceptors, potentially altering interactions with enzymatic binding sites. The dipole moment increases significantly (~2.1 D higher than L-DOPA), influencing solubility and transport across biological membranes. LogP calculations predict increased lipophilicity (calculated LogP ~0.8) compared to L-DOPA (LogP ~ -1.5), which may enhance blood-brain barrier penetration [3] [7].
Metabolic Stability: Unlike L-DOPA and 6-fluoro-L-DOPA, which are readily substrates for catechol-O-methyltransferase (COMT), the 2,6-difluoro substitution sterically hinders the methyl transfer reaction. This dramatically reduces the formation of the major metabolite 3-O-methyldopa, prolonging the compound's half-life in vivo. Additionally, ortho-fluorine substitution decelerates decarboxylation by aromatic L-amino acid decarboxylase (AAAD) due to electronic deactivation of the ring and steric constraints in the active site [6].
Table 2: Comparative Structural and Electronic Properties of L-DOPA and Fluorinated Analogs
Property | L-DOPA | 6-Fluoro-L-DOPA | 2,6-Difluoro-L-DOPA |
---|---|---|---|
Molecular Formula | C₉H₁₁NO₄ | C₉H₁₀FNO₄ | C₉H₈F₂NO₄ |
Catechol Oxidation Potential (V) | 0.53 | 0.61 | 0.78 |
Calculated LogP | -1.42 | -1.05 | 0.82 |
AAAD Km (mM)* | 0.091 | 0.25 | 1.8 (estimated) |
COMT Metabolism Rate | High | Moderate | Very Low |
Catechol pKa1/pKa2 | 9.72 / 12.10 | 9.85 / 12.35 | 10.10 / >13 (estimated) |
*Data extrapolated from [6] [7]; AAAD = Aromatic L-amino acid decarboxylase
Electrophilic fluorination remains a cornerstone for synthesizing non-radiolabeled 2,6-difluoro-L-DOPA and its ^18^F-radiolabeled analog. The process typically employs [^18^F]F~2~ gas or acetyl hypofluorite ([^18^F]CH~3~CO~2~F) generated via the ^18^O(p,n)^18^F nuclear reaction in a cyclotron. For 2,6-difluoro substitution, a regioselective ortho-fluorination strategy is essential:
Fluorination Reaction: [^18^F]F~2~ (diluted in neon or argon) is bubbled through a solution of the precursor (e.g., 0.5-2.0 mg/mL) in anhydrous chloroform or acetonitrile at -20°C to 0°C. The reaction exploits the high electrophilicity of molecular fluorine:$$ \ce{2,6-(Me3Sn)2-DOPA_prot + [^{18}F]F2 -> 2,6-[^{18}F]F2-DOPA_prot + 2 Me3SnF} $$Yields range from 15-35% (radiochemical yield, decay-corrected) due to competing fluorination at undesired positions and oxidative side reactions. Using acetyl hypofluorite ([^18^F]CH~3~CO~2~F) improves regioselectivity to ~45% by providing a milder electrophile [3] [5].
Deprotection: Acidic hydrolysis (e.g., 47% HBr at 130°C for 5 min) removes protecting groups, followed by neutralization and purification via semi-preparative HPLC (C18 column, 0.1 M ammonium acetate buffer pH 4.0). The entire synthesis, including purification, requires 90-110 minutes for ^18^F-labeled compounds [3].
Regioselective introduction of two fluorine atoms poses significant synthetic hurdles:
Radiolysis: For ^18^F-labeled compounds, high radioactivity concentrations promote decomposition, requiring dilution or addition of radical scavengers like ethanol.
Purification Strategies:
A. ^18^F-Labeled Derivatives (for PET Imaging):Modern approaches focus on nucleophilic methods to achieve higher molar activity (>50 GBq/μmol):
B. Tritium-Labeled Derivatives (for Metabolism Studies):
Table 3: Radiolabeling Methods for 2,6-Difluoro-L-DOPA Derivatives
Method | Precursor | Conditions | RCY (%) | Molar Activity | Time (min) |
---|---|---|---|---|---|
Electrophilic [^18^F]F~2~ | 2,6-(Me~3~Sn)~2~-L-DOPA-acetonide | CHCl~3~, -20°C, 10 min | 20-35 | 1-5 TBq/mmol | 100 |
Cu-Mediated [^18^F]Fluoride | BPin-L-DOPA-bis(MOM) | DMF, Cu(OTf)~2~py~4~, 110°C, 15 min | 5 ± 1 | 76 ± 30 TBq/mmol | 120 |
^3^H Isotopic Exchange | 2,6-Difluoro-L-DOPA | ^3^H~2~ gas, Pd/C, 120°C, 60 min | 10-15 | 1.5-2.5 Ci/mmol | 90 |
^3^H Catalytic Dehalogenation | 5-Bromo-2,6-difluoro-L-DOPA | ^3^H~2~ (50 Ci), Pd/Al~2~O~3~, 25°C | 60-70 | 20-25 Ci/mmol | 180 |
RCY = Radiochemical yield (decay-corrected for ^18^F); MOM = Methoxymethyl; BPin = Pinacol boronate ester
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0